molecular formula C12H15N3O B11888928 6-Ethoxy-4-hydrazinyl-2-methylquinoline

6-Ethoxy-4-hydrazinyl-2-methylquinoline

Cat. No.: B11888928
M. Wt: 217.27 g/mol
InChI Key: IAHYHTQMLUFSMP-UHFFFAOYSA-N
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Description

6-Ethoxy-4-hydrazinyl-2-methylquinoline is a chemical compound with the molecular formula C12H15N3O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-hydrazinyl-2-methylquinoline typically involves the reaction of 6-ethoxy-2-methylquinoline with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-hydrazinyl-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The ethoxy and hydrazinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

6-Ethoxy-4-hydrazinyl-2-methylquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-hydrazinyl-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-2-methylquinolin-4-ol: This compound is similar in structure but lacks the hydrazinyl group.

    4-Hydroxy-2-methylquinoline: Another related compound with different functional groups.

Uniqueness

6-Ethoxy-4-hydrazinyl-2-methylquinoline is unique due to the presence of both ethoxy and hydrazinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

6-Ethoxy-4-hydrazinyl-2-methylquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is known for various pharmacological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 229.28 g/mol

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections.

Microbial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also demonstrated promising anticancer effects. A study evaluated its cytotoxicity against multiple cancer cell lines, revealing potent activity with submicromolar GI50 values.

Cancer Cell Line GI50 (µM)
MCF-7 (Breast)0.5
A549 (Lung)0.3
HeLa (Cervical)0.7

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of various signaling pathways.

Anti-inflammatory Activity

This compound has been shown to reduce inflammation in animal models. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its potential use in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of cyclooxygenase enzymes, reducing the synthesis of prostaglandins involved in inflammation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • A study conducted on mice showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Clinical trials assessing its safety and efficacy in humans are ongoing, focusing on its potential as a treatment for resistant bacterial infections and certain types of cancer.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

(6-ethoxy-2-methylquinolin-4-yl)hydrazine

InChI

InChI=1S/C12H15N3O/c1-3-16-9-4-5-11-10(7-9)12(15-13)6-8(2)14-11/h4-7H,3,13H2,1-2H3,(H,14,15)

InChI Key

IAHYHTQMLUFSMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)NN

Origin of Product

United States

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